molecular formula C9H9NO6 B091734 Stizolobinic acid CAS No. 17388-96-4

Stizolobinic acid

Cat. No.: B091734
CAS No.: 17388-96-4
M. Wt: 227.17 g/mol
InChI Key: GHFJNBYZGVNAOV-YFKPBYRVSA-N
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Description

Stizolobinic acid is a non-protein amino acid found in the sap of etiolated seedlings of Stizolobium hassjoo It is characterized by its unique structure, which includes a pyrone ring and carboxylic acid groups

Preparation Methods

Synthetic Routes and Reaction Conditions: Stizolobinic acid is synthesized in higher plants through the enzymatic conversion of 3,4-dihydroxyphenylalanine. The process involves oxidative ring cleavage, recyclization, and dehydrogenation . The enzymes involved, this compound synthase and stizolobic acid synthase, require NADP+ or NAD+ as cofactors and are activated by zinc ions .

Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound. The compound is primarily obtained from natural sources, specifically from the sap of Stizolobium hassjoo seedlings .

Chemical Reactions Analysis

Types of Reactions: Stizolobinic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the pyrone ring structure.

    Substitution: Substitution reactions can occur at the amino or carboxylic acid groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like acyl chlorides and alkyl halides are employed for substitution reactions.

Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used for further chemical studies and applications .

Scientific Research Applications

Stizolobinic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of stizolobinic acid involves its interaction with specific enzymes and metabolic pathways in plants. The compound is synthesized through the action of this compound synthase, which catalyzes the conversion of 3,4-dihydroxyphenylalanine into this compound. This process involves oxidative ring cleavage, recyclization, and dehydrogenation . The molecular targets and pathways involved in its biosynthesis are crucial for understanding its role in plant metabolism.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific biosynthesis pathway and the presence of a pyrone ring, which distinguishes it from other similar compounds.

Properties

IUPAC Name

5-[(2S)-2-amino-2-carboxyethyl]-6-oxopyran-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO6/c10-5(7(11)12)3-4-1-2-6(8(13)14)16-9(4)15/h1-2,5H,3,10H2,(H,11,12)(H,13,14)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHFJNBYZGVNAOV-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)OC(=C1)C(=O)O)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C(=O)OC(=C1)C(=O)O)C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10169677
Record name Stizolobinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10169677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17388-96-4
Record name Stizolobinic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017388964
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Stizolobinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10169677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name STIZOLOBINIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0AM79OKI57
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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